Mesitylcopper(I)
Overview
Description
Mesitylcopper(I) is a thermally stable and highly soluble organocopper compound . It is commonly used as a metalation reagent in organic synthesis . In mixed lithium cuprate reagents, mesitylcopper serves as a useful "holding group" . It is very sensitive to moisture and air, therefore reactions must be carried out under anhydrous conditions .
Synthesis Analysis
Mesitylcopper(I) is a versatile reagent for synthesizing complex compounds and reactions, including biorelevant copper(I) complexes and stoichiometric and catalytic bond-forming reactions . Copper-catalyzed multicomponent synthesis of heterocycles has developed as the most convenient and facile synthetic route towards complex heterocyclic motifs .
Molecular Structure Analysis
The molecular formula of Mesitylcopper(I) is C9H11Cu . Its molecular weight is 182.73 g/mol . The SMILES string representation of Mesitylcopper(I) is Cc1cc©c([Cu])c©c1 .
Chemical Reactions Analysis
Mesitylcopper(I) is a copper(I) organometallic reagent for cross-coupling reactions . It is used in the synthesis of homo and heteroleptic copper(I) complexes such as Cu(I) alkoxides, siloxides, phosphates, amides, and phosphides .
Physical And Chemical Properties Analysis
Mesitylcopper(I) is a solid substance . It has a melting point of 184-191°C . It is sensitive to air, light, and moisture, and should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis of Oligonuclear Homo- and Heteroleptic Copper(I) Frameworks
Mesitylcopper is crucial in the synthesis of oligonuclear homo- and heteroleptic copper(I) frameworks. These frameworks are significant in studying the structural and spectroscopic properties of copper(I) complexes, including biorelevant copper(I) complexes (Stollenz & Meyer, 2012).
Formation of Tetrameric and Pentameric Structures
Studies have shown that mesitylcopper can form tetrameric and pentameric structures, demonstrating its versatility in crystalline formations and molecular structures. This contributes to the understanding of organometallic chemistry and molecular interactions (Eriksson & Håkansson, 1997).
Role in Stoichiometric and Catalytic C–C and C–Heteroatom Bond-Forming Reactions
Mesitylcopper is employed in various stoichiometric and catalytic reactions involving carbon-carbon and carbon-heteroatom bond formation. These reactions are fundamental in organic synthesis and the creation of complex molecules (Stollenz & Meyer, 2012).
Precursor for Nanoparticles and Intermetallic Phases
As a precursor for nanoparticles and intermetallic phases, mesitylcopper is instrumental in nanotechnology and materials science. It aids in the development of new materials with unique properties (Stollenz & Meyer, 2012).
Application in Diamination of Conjugated Olefins
Mesitylcopper has been used in the diamination of conjugated olefins, offering a pathway to synthesize complex organic compounds with potential applications in pharmaceuticals and organic materials (Zhao, Du & Shi, 2009).
Synthesis of Mono- and Diarylated Group 13−15 Halides
It is also effective in the synthesis of mono- and diarylated group 13−15 halides, providing a safer and more efficient alternative to traditional methods involving toxic elements (Jäkle & Manners, 1999).
Oxygenation of Flavonolato Copper Isoindoline Complexes
Mesitylcopper reacts with flavonol in the presence of isoindoline to yield complexes that undergo oxidative splitting, contributing to the understanding of copper-mediated organic reactions and their potential applications in synthesis (Balogh-Hergovich et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
copper(1+);1,3,5-trimethylbenzene-6-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIFJJCPKPPNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cu | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesitylcopper(I) | |
CAS RN |
75732-01-3 | |
Record name | MESITYLCOPPER(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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